Pharmacological Properties and Therapeutic Applications of the 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Scaffold
Pharmacological Properties and Therapeutic Applications of the 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine Scaffold
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS 1376043-30-9), frequently referred to as the THIA scaffold, is rarely administered as a standalone therapeutic. Instead, it serves as a highly versatile, "privileged" bicyclic pharmacophore[1][2]. Its unique fused pyrazole-cyclohexane ring system, combined with an exocyclic 3-amino group, provides ideal physicochemical properties for hydrogen bond donor/acceptor interactions. This whitepaper details the structural pharmacology of the THIA scaffold, its role in synthesizing potent inhibitors across diverse biological targets, and the self-validating experimental workflows used to harness its potential.
Structural Pharmacology of the THIA Scaffold
The pharmacological utility of 4,5,6,7-tetrahydro-2H-indazol-3-ylamine stems from its precise structural geometry and tautomeric flexibility (1H vs. 2H forms)[3].
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Hinge-Binding Motif: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=N). When coupled with the exocyclic 3-amino group, this triad perfectly mimics the hydrogen-bonding network of the adenine ring in ATP[3][4]. This allows THIA derivatives to anchor deeply into the hinge region of kinase ATP-binding pockets.
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Hydrophobic Shielding: The fused cyclohexane ring provides a rigid, hydrophobic vector. In the context of target engagement, this aliphatic ring shields the hydrogen bonds from solvent competition and directs subsequent functional groups (added via the 3-amino position) into solvent-exposed channels or adjacent hydrophobic pockets (e.g., the DFG-out pocket in kinases)[4][5].
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Salt Formulation: The dihydrochloride salt formulation is critical for drug development workflows. The free base of the 3-aminoindazole is susceptible to oxidative degradation; the dihydrochloride salt drastically improves aqueous solubility and shelf-stability, making it ideal for high-throughput screening (HTS) libraries[1][2].
Caption: Structural mechanism of target engagement by THIA derivatives.
Key Pharmacological Targets and Therapeutic Applications
Anti-Parasitic Kinase Inhibition (Trypanosoma brucei)
Human African Trypanosomiasis (HAT) is a neglected tropical disease caused by T. brucei. Researchers have successfully repurposed human kinase inhibitor chemotypes by conjugating the THIA scaffold with substituted azaindoles[4]. The resulting 4-aminoazaindole-THIA derivatives exhibit potent cidal activity against T. brucei (pEC50 > 6). Structure-Activity Relationship (SAR) studies confirm that the hydrogen bond donor on the pyrazole is non-negotiable; replacing it with aromatic or benzylic groups leads to a complete loss of anti-trypanosomal activity[4].
Bacterial Type II Topoisomerase Inhibition
To combat multidrug-resistant Staphylococcus aureus (MRSA), THIA derivatives have been engineered into non-fluoroquinolone inhibitors of bacterial DNA gyrase and Topoisomerase IV[6]. Tetrahydropyran-based THIA analogs bind to the enzyme-DNA cleavage complex, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.5–1 mg/L[6]. Crucially, the unique binding mode of the tetrahydroindazole core allows these compounds to evade the target-mediated cross-resistance typically seen with legacy fluoroquinolones[6].
Epigenetic Modulation (BET Bromodomain)
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are critical epigenetic readers targeted in oncology. By incorporating a 4,5,6,7-tetrahydro-1H-indazol-3-amine moiety into a 9H-pyrimido[4,5-b]indole core, researchers discovered highly potent, orally bioavailable BET inhibitors (e.g., CF53)[5]. Co-crystal structures reveal that the pyrazole core forms crucial hydrogen bonds with conserved water molecules inside the bromodomain pocket, while the aliphatic ring projects into the hydrophobic WPF shelf, achieving Ki values < 1 nM[5].
Neurological Targets (Gamma-Secretase)
In Alzheimer's disease research, THIA derivatives have been explored as Gamma-Secretase Modulators (GSMs)[7]. The incorporation of the tetrahydroindazole ring was specifically designed to improve the physicochemical properties, such as aqueous solubility, of earlier aminothiazole-based GSMs, while maintaining the ability to inhibit the production of neurotoxic amyloid-beta 42 (Aβ42)[7].
Quantitative Pharmacological Data
The following table summarizes the quantitative efficacy of various THIA-derived compounds across different therapeutic targets, highlighting the scaffold's versatility.
| Target Enzyme/Organism | Derivative Chemotype | Key Metric (Potency) | Therapeutic Indication | Reference |
| Trypanosoma brucei | Azaindole-THIA Conjugate | pEC50 > 6.0 | Human African Trypanosomiasis | [4] |
| DNA Gyrase / Topo IV | Tetrahydropyran-THIA | MIC 0.5–1.0 mg/L | MRSA / Bacterial Infection | [6] |
| BRD4 BD1 (BET) | Pyrimido-indole-THIA | K_i < 1.0 nM | Acute Leukemia / Breast Cancer | [5] |
| Gamma-Secretase | Methoxypyridine-THIA | IC50 < 50 nM | Alzheimer's Disease | [7] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and diversification of the THIA scaffold. Causality is embedded in each step to explain the chemical logic.
Synthesis of THIA·2HCl via Knorr-Type Cyclization
This protocol generates the foundational 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride scaffold[3][7].
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Preparation: Dissolve 1.0 equivalent of 2-cyanocyclohexanone in absolute ethanol (0.5 M concentration). Causality: Ethanol provides a protic environment necessary to stabilize the transition state during hydrazone formation.
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Addition: Cool the reaction flask to 0°C using an ice bath. Add 1.5 equivalents of hydrazine hydrate dropwise over 15 minutes. Causality: The initial condensation is highly exothermic; maintaining a low temperature prevents the formation of unwanted azine side-products.
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Cyclization: Equip the flask with a reflux condenser and heat to 80°C for 18 hours. Causality: Extended thermal energy is required to drive the intramolecular nucleophilic attack of the hydrazone nitrogen onto the adjacent nitrile carbon, forming the pyrazole ring.
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Salt Formation & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude oil in diethyl ether and slowly add 2.5 equivalents of 2M HCl in ether. Causality: Acidification protonates the basic amines, precipitating the highly stable, water-soluble dihydrochloride salt. Filter, wash with cold ether, and dry under high vacuum.
Library Diversification via Buchwald-Hartwig Amination
Because the 3-amino group of the THIA scaffold is electronically deactivated by the adjacent pyrazole ring, traditional SNAr reactions are low-yielding. Palladium-catalyzed cross-coupling is required to synthesize bioactive derivatives[4].
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Reagent Assembly: In an oven-dried Schlenk tube, combine THIA·2HCl (1.0 eq), an aryl halide (e.g., 4-chloro-7-azaindole, 1.1 eq), Pd2(dba)3 (0.05 eq), and XPhos (0.1 eq). Causality: XPhos is specifically selected because its bulky, electron-rich dicyclohexyl motif facilitates the difficult reductive elimination step for sterically hindered amines.
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Base Addition: Add Sodium tert-butoxide (NaOtBu, 3.5 eq). Causality: Excess strong base is required to first neutralize the dihydrochloride salt of the THIA precursor, and then to deprotonate the amine for coordination to the Palladium center.
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Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
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Reaction: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Heat the sealed tube at 100°C for 12 hours. Cool, filter through a pad of Celite to remove Pd black, and purify via preparative HPLC.
Caption: Synthesis and diversification workflow of the THIA scaffold.
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16293 6-(Piperidin-4-yl)isoquinoline dihydrochloride for Sale - Echemi Source: echemi.com URL:1
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4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride - NextSDS Source: nextsds.com URL:2
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3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties - Benchchem Source: benchchem.com URL:3
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC Source: nih.gov URL:4
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC Source: nih.gov URL:7
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Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - PMC Source: nih.gov URL:5
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Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity - ACS Publications Source: acs.org URL:6
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